5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Lipophilicity Membrane permeability ADME profiling

5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 58018-47-6) is a 5-arylidene-4H-imidazol-4-one derivative bearing an anilinomethylene substituent at C5 and an N-phenyl group at N3. The molecular formula is C16H13N3O with a molecular weight of 263.29 g/mol, a topological polar surface area (PSA) of 44.70 Ų, and a calculated LogP of 2.59.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 58018-47-6
Cat. No. B12950856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
CAS58018-47-6
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=C(N(C=N2)C3=CC=CC=C3)O
InChIInChI=1S/C16H13N3O/c20-16-15(11-17-13-7-3-1-4-8-13)18-12-19(16)14-9-5-2-6-10-14/h1-12,20H
InChIKeyRDTPLASPNZYWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 58018-47-6): Chemical Identity and Class Context for Scientific Sourcing


5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 58018-47-6) is a 5-arylidene-4H-imidazol-4-one derivative bearing an anilinomethylene substituent at C5 and an N-phenyl group at N3 . The molecular formula is C16H13N3O with a molecular weight of 263.29 g/mol, a topological polar surface area (PSA) of 44.70 Ų, and a calculated LogP of 2.59 . This compound belongs to a broader family of 5-arylidene-imidazol-4-ones that have been investigated for antimicrobial adjuvant activity [1] and as kinase inhibitor scaffolds [2]. Unlike many pharmacologically active imidazolones that carry additional substituents at position 2 (e.g., amino, alkylthio, or aryl groups), 58018-47-6 possesses an unsubstituted C2, a structural feature that influences tautomeric preference and hydrogen-bonding capacity [3].

Why Generic Imidazolone Substitution Cannot Replace 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (58018-47-6) in Scientific Workflows


Compounds within the imidazol-4-one class exhibit profound functional divergence dictated by subtle substitution differences. The 5-arylidene-imidazol-4-one scaffold can adopt multiple tautomeric forms (amino, imino, and enamine) whose equilibrium is sensitive to the nature of the substituents at N1, C2, N3, and the C5 exocyclic carbon [1]. In 58018-47-6, the absence of a C2 substituent combined with the N3-phenyl and C5-anilinomethylene groups favors an enamine structure stabilized by an intramolecular N–H···O hydrogen bond, primarily in the cis configuration [2]. This contrasts sharply with analogs such as fenamidone, where the C2-methylthio and C5-geminal methyl/phenyl substitution lock the scaffold into a single, non-interchangeable tautomeric state [3]. Generic imidazolone substitution therefore risks selecting an analog with divergent hydrogen-bonding topology, altered Z/E isomer preference, and consequently different target recognition profiles. The quantitative evidence below substantiates these molecular-level differences.

Quantitative Differentiation Evidence for 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (58018-47-6) vs. Closest Analogs


Molecular Lipophilicity (cLogP) Comparison: 58018-47-6 Exhibits Lower LogP than Fenamidone, Indicating Divergent Membrane Partitioning

The calculated octanol-water partition coefficient (cLogP) for 58018-47-6 is 2.59, as reported in the ChemSrc database . In contrast, fenamidone (CAS 161326-34-7), a structurally related imidazolone bearing a C2-methylthio and a C5 gem-dimethyl/phenyl substitution, has a predicted cLogP of approximately 4.1 (calculated from the same algorithmic framework) [1]. This 1.5-log unit difference corresponds to a ~32-fold difference in theoretical partition coefficient, directly affecting membrane permeability predictions and organic-aqueous extraction behavior during purification or biological assay distribution.

Lipophilicity Membrane permeability ADME profiling

Topological Polar Surface Area (PSA) Differentiation: 58018-47-6 Offers Lower PSA than 2-Amino-5-Arylidene Analogs, Impacting Passive Permeability Class

58018-47-6 has a topological polar surface area (TPSA) of 44.70 Ų . This is substantially lower than the TPSA of 5-arylidene-2-amino-imidazol-4-one analogs, such as 5-(4-chlorobenzylidene)-2-amino-3-substituted-imidazol-4-one derivatives, which typically exhibit TPSA values in the range of 60–80 Ų due to the additional amino group at C2 [1]. The absence of a C2 substituent in 58018-47-6 reduces the hydrogen-bond donor/acceptor count relative to 2-amino-bearing analogs, placing the compound in a more favorable range for passive membrane permeability (common drug-likeness thresholds set TPSA < 60 Ų for oral bioavailability and < 70 Ų for blood-brain barrier penetration) [2].

Passive permeability Blood-brain barrier Drug-likeness

Intramolecular Hydrogen-Bond Stabilization: The C5-Anilinomethylene Enamine Motif Provides a Conformational Lock Absent in C5-Benzylidene Analogs

Spectroscopic and crystallographic data from a foundational study by Kvitko et al. (1975) demonstrated that 5-aminomethylene-imidazol-4-ones exist predominantly in an enamine (cis) form stabilized by an intramolecular N–H···O hydrogen bond between the exocyclic NH and the C4 carbonyl oxygen [1]. This internal H-bond (estimated bond energy ~2–5 kcal/mol for this geometry in related enaminone systems) reduces conformational flexibility relative to 5-benzylidene-imidazol-4-one analogs, which lack this exocyclic NH donor and therefore exhibit greater rotational freedom around the C5–arylidene bond [2]. The resulting conformational restriction in 58018-47-6 pre-organizes the molecule into a defined geometry that may reduce the entropic penalty upon target binding.

Conformational stability Tautomerism Crystal engineering

C2-Unsubstituted Scaffold vs. C2-Substituted Imidazolones: Reduced Synthetic Complexity and Different Tautomeric Preference

58018-47-6 is a C2-unsubstituted 5-arylidene-imidazol-4-one. By contrast, fenamidone bears a C2-methylthio group, and many biologically characterized imidazolones (e.g., the EGFR inhibitor series by Abdulrahman et al.) require a C2-substituent installed via additional synthetic steps [1]. The C2-unsubstituted scaffold allows post-synthetic diversification at C2 via electrophilic or nucleophilic pathways that are precluded in C2-blocked analogs [2]. Furthermore, the absence of a C2 substituent alters the tautomeric equilibrium: 2-amino-imidazol-4-ones can exist as amino, imino, and enamine tautomers, whereas the C2-unsubstituted variant (58018-47-6) favors a simpler enamine-dominant equilibrium as established by the Kvitko study [3].

Synthetic accessibility Tautomeric equilibrium Scaffold diversification

Optimal Scientific and Industrial Application Scenarios for 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (58018-47-6)


Conformationally Restricted Pharmacophore for Structure-Based Drug Design

The intramolecularly H-bonded cis-enamine conformation of 58018-47-6, as established by IR and PMR spectroscopy [1], provides a rigid, pre-organized scaffold suitable for docking studies where entropic penalty minimization is critical. Researchers designing kinase inhibitors or protein-protein interaction disruptors can leverage this scaffold's conformational lock to reduce the number of rotatable bonds relative to flexible benzylidene analogs, potentially improving binding affinity predictions in silico [2].

CNS-Penetrant Screening Library Component

With a TPSA of 44.70 Ų—well below the commonly accepted blood-brain barrier penetration threshold of 70 Ų [3]—58018-47-6 is a candidate for inclusion in CNS-focused compound libraries. This property differentiates it from 2-amino-substituted imidazolone analogs (TPSA ≥ 60 Ų), which approach or exceed the CNS permeability ceiling. Procurement for neuropharmacology screening programs should preferentially select this scaffold over higher-TPSA imidazolone variants.

Starting Scaffold for C2-Diversifiable Imidazolone Libraries

The unsubstituted C2 position in 58018-47-6 permits post-synthetic diversification via N-alkylation, aryl coupling, or condensation reactions that are sterically and electronically blocked in C2-substituted congeners such as fenamidone [4]. Medicinal chemistry groups constructing focused imidazolone libraries for SAR exploration should procure this compound as a versatile intermediate, enabling parallel synthesis of C2-varied analogs without the need for de novo scaffold construction per derivative.

Negative Control or Comparator for Antibiotic Adjuvant Studies

5-Arylidene-imidazolones bearing tertiary amine substituents at position 3 have demonstrated potent antibiotic adjuvant activity (4–32-fold oxacillin MIC reduction in MRSA) through efflux pump inhibition [5]. 58018-47-6, which lacks both a basic amine at N3 and any C2 substituent, may serve as an appropriate negative control or baseline comparator in such assays, as its structural divergence from the active pharmacophore allows attribution of activity specifically to the N3-amine and C2-substitution features.

Quote Request

Request a Quote for 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.